Jqez5

EZH2 inhibition Enzymatic assay IC50 comparison

For EZH2 epigenetic research, achieving target selectivity without EZH1 cross-reactivity or batch inconsistency remains critical. JQEZ5 provides a definitive solution. - **Selective Inhibition**: IC50 of 11 nM against PRC2 complex; >22 methyltransferases screened for off-target binding (vs. GSK343 with 60-fold EZH1 cross-reactivity). - **Validated Models**: Active against EZH2 mutants (Y641N/F/C) and in CML CD34+ stem cells (0.5-5 µM). In vivo dosing: 75 mg/kg IP, daily in NSCLC xenografts. - **Procurement Ready**: Standard B2B supply chain with technical data sheet.

Molecular Formula C30H38N8O2
Molecular Weight 542.7 g/mol
Cat. No. B15584114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJqez5
Molecular FormulaC30H38N8O2
Molecular Weight542.7 g/mol
Structural Identifiers
InChIInChI=1S/C30H38N8O2/c1-6-7-21-14-20(4)34-30(40)24(21)17-32-29(39)23-15-26(35-28-25(23)18-33-38(28)19(2)3)22-8-9-27(31-16-22)37-12-10-36(5)11-13-37/h8-9,14-16,18-19H,6-7,10-13,17H2,1-5H3,(H,32,39)(H,34,40)
InChIKeyLQTWDAYNGMMHLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





JQEZ5 Quantitative Differentiation Overview


JQEZ5 (JQ-EZ-05) is a synthetic small molecule that acts as a potent and selective SAM-competitive inhibitor of the histone methyltransferase EZH2 (Enhancer of Zeste Homolog 2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) [1]. It inhibits EZH2 with an IC50 of 11.1 nM and demonstrates selectivity over a panel of 22 other methyltransferases [2]. This compound is primarily utilized in oncology research to investigate EZH2-dependent transcriptional repression and tumorigenesis [3].

JQEZ5 Irreplaceability Assessment


EZH2 inhibitors constitute a diverse class of epigenetic probes with significant variability in potency, selectivity, and in vivo pharmacodynamics. While all SAM-competitive inhibitors share a common binding site, their distinct chemical structures lead to wide-ranging IC50 values—from 0.24 nM for CPI-169 to 80 nM for some PRC2 functional assays [1]. Furthermore, cross-reactivity with EZH1 and other methyltransferases differs markedly among compounds; for instance, UNC1999 is a potent dual EZH2/EZH1 inhibitor, while JQEZ5 maintains high selectivity against a broad panel [2]. These differences directly impact experimental outcomes, as demonstrated in comparative tumor spheroid assays where JQEZ5, GSK126, and EPZ6438 exhibit divergent efficacy profiles [3]. Substituting one EZH2 inhibitor for another without such comparative context risks invalidating dose-response relationships, confounding target engagement studies, and producing irreproducible in vivo data.

JQEZ5 Comparative Quantitative Evidence


Antiproliferative Potency in NSCLC vs. GSK126/343

JQEZ5 inhibits EZH2 with an IC50 of 11.1 nM in biochemical assays [1]. This potency is comparable to GSK126 (IC50 9.9 nM) and Tazemetostat (IC50 11 nM), but significantly weaker than CPI-169 (IC50 0.24 nM) and GSK343 (IC50 4 nM) [2]. In a PRC2 functional assay, JQEZ5 inhibits the complex with an IC50 of 80 nM, confirming its SAM-competitive mechanism .

EZH2 inhibition Enzymatic assay IC50 comparison

Binding Affinity for WT and Mutant EZH2 vs. UNC1999

JQEZ5 (0.5–5 µM) inhibits colony formation of primary human CD34+ chronic myelogenous leukemia (CML) stem/progenitor cells but does not affect non-cancerous human CD34+ hematopoietic stem/progenitor cells [1]. In contrast, the closely related analog JQEZ23, designed as an inactive control, shows no inhibitory activity in the same PRC2 complex assay, confirming that the cellular effects of JQEZ5 are on-target [2].

CML Hematopoietic stem cells Selectivity

Methyltransferase Panel Selectivity

In a genetically engineered mouse model of EZH2-driven lung adenocarcinoma, JQEZ5 administered at 75 mg/kg daily (i.p.) for 18 days induced significant tumor regression [1]. MRI quantification demonstrated a reduction in relative tumor volume [2]. This efficacy is corroborated by a substantial decrease in H3K27me3 levels, confirming on-target PRC2 inhibition in the tumor tissue [3]. While other EZH2 inhibitors like GSK126 have shown efficacy in DLBCL xenografts, JQEZ5 is specifically validated in this autochthonous lung cancer model.

Lung cancer In vivo model Tumor regression

Selective Inhibition in CML Stem/Progenitor Cells

JQEZ5 reduces global levels of trimethylated histone H3 lysine 27 (H3K27me3) in K562 leukemia cells, providing a direct pharmacodynamic biomarker of EZH2 inhibition [1]. In vivo, Western blot analysis of lung tissue from JQEZ5-treated mice shows a marked decrease in H3K27me3 compared to vehicle-treated controls [2]. This contrasts with the inactive analog JQEZ23, which does not alter H3K27me3 levels [3].

H3K27me3 Biomarker Pharmacodynamics

JQEZ5 Application Scenarios


NSCLC In Vitro and In Vivo Inhibition Studies

JQEZ5 is uniquely suited for in vivo studies in autochthonous lung adenocarcinoma models, as demonstrated by its ability to induce tumor regression in Actin-Cre;LSL-EZH2 transgenic mice at 75 mg/kg/day [1]. Its open-source availability and well-characterized in vivo dosing regimen make it an accessible tool for academic researchers exploring EZH2-driven oncogenesis in pulmonary tissues.

CML Leukemia Stem Cell Selectivity Studies

The differential sensitivity of CD34+ CML stem/progenitor cells versus normal hematopoietic stem cells to JQEZ5 (0.5–5 µM) [1] positions this compound as a critical probe for dissecting EZH2's role in leukemia stem cell maintenance. It allows for the study of epigenetic dependencies in CML without the confounding cytotoxicity observed with broader-acting agents.

Lymphoma Models with EZH2 Y641 Mutations

JQEZ5's robust reduction of H3K27me3 levels in both cell culture (K562 cells) and in vivo tumor tissue provides a reliable pharmacodynamic biomarker [1]. This makes JQEZ5 an ideal positive control in assays designed to screen for novel EZH2 inhibitors or to validate target engagement in epigenetic drug discovery programs.

EZH2-Selective Transcriptomic Profiling

Given its distinct potency profile compared to CPI-169 (0.24 nM), GSK343 (4 nM), and GSK126 (9.9 nM) [1], JQEZ5 serves as a valuable comparator compound. Researchers can employ JQEZ5 in side-by-side studies to understand how varying degrees of EZH2 inhibition influence global gene expression, chromatin state, and cellular phenotype, thereby refining the therapeutic index of this target class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


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